molecular formula C18H29N5O2 B14095600 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14095600
M. Wt: 347.5 g/mol
InChI Key: OICXPTLZOSEFAO-UHFFFAOYSA-N
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Description

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring, a purine core, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a suitable alkyl halide, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine core, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-oxopropyl)purine-2,6-dione
  • 8-benzyl-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxamide

Uniqueness

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C18H29N5O2/c1-11(2)6-7-23-14-15(21(5)18(25)20-16(14)24)19-17(23)22-9-12(3)8-13(4)10-22/h11-13H,6-10H2,1-5H3,(H,20,24,25)

InChI Key

OICXPTLZOSEFAO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C)C

Origin of Product

United States

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